molecular formula C20H17N3O2 B11550636 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone

4-Nitrobenzaldehyde benzyl(phenyl)hydrazone

Cat. No.: B11550636
M. Wt: 331.4 g/mol
InChI Key: ZMPSVRONWFYITH-RCCKNPSSSA-N
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Description

4-Nitrobenzaldehyde benzyl(phenyl)hydrazone is a hydrazone-based research compound offered in high purity to support scientific investigations. Hydrazone derivatives are the subject of active research due to their unique physicochemical properties and versatile applications. The hydrazone functional group is known for its sensitivity to microenvironmental changes, making such compounds valuable as solvatochromic probes for studying solvent polarity, micelle formation, and critical micelle concentration (CMC) in surfactant solutions . Furthermore, structural analogs of this compound, specifically nitrobenzaldehyde phenylhydrazones, have demonstrated significant biological activity in preliminary studies. Research indicates that the position of the nitro group on the aromatic ring is a critical factor influencing redox potential and biological efficacy, with some analogs showing promising amoebicidal activity in vitro . The core hydrazone structure allows for participation in intra- and intermolecular hydrogen bonding, which can influence both its electronic characteristics and its interactions with biological targets . Researchers value this class of compounds for its synthetic accessibility and stability towards hydrolysis . This product is intended for research and development purposes strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-benzyl-N-[(E)-(4-nitrophenyl)methylideneamino]aniline

InChI

InChI=1S/C20H17N3O2/c24-23(25)20-13-11-17(12-14-20)15-21-22(19-9-5-2-6-10-19)16-18-7-3-1-4-8-18/h1-15H,16H2/b21-15+

InChI Key

ZMPSVRONWFYITH-RCCKNPSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Condensation of 4-Nitrobenzaldehyde with Benzyl(phenyl)hydrazine

The most widely reported method involves acid-catalyzed condensation. Equimolar quantities of 4-nitrobenzaldehyde (1.51 g, 0.01 mol) and benzyl(phenyl)hydrazine (1.96 g, 0.01 mol) are dissolved in ethanol (40 mL) with glacial acetic acid (2 mL) as a catalyst. The mixture is refluxed at 60°C for 6 hours, with reaction progress monitored via thin-layer chromatography (TLC). Post-reaction, the solution is poured onto crushed ice, inducing precipitation. The crude product is filtered, washed with cold ethanol, and recrystallized from ethanol/water (1:3) to yield orange crystals (mp: 145–147°C).

Key Parameters

  • Catalyst : Acetic acid (5–10 vol%) enhances imine bond formation.

  • Solvent : Ethanol balances solubility and eco-friendliness; alternatives like tetrahydrofuran (THF) reduce reaction time but increase cost.

  • Yield : 70–85% under optimized conditions.

ParameterValueSource
Temperature10–15°C
BaseSodium hydride
SolventTHF
Yield86%

Optimization of Reaction Conditions

Solvent-Free Mechanochemical Synthesis

A solvent-free approach involves grinding 4-nitrobenzaldehyde (1.51 g) and benzyl(phenyl)hydrazine (1.96 g) with acetic acid (0.5 mL) in a mortar for 30 minutes. This method reduces waste and achieves 88% yield, though purity (∼95%) is marginally lower than reflux methods.

Ultrasound-Assisted Condensation

Sonication at 25°C for 25 minutes in ethanol with acetic acid accelerates the reaction, achieving 90% yield with 98% purity. Ultrasound disrupts molecular aggregates, enhancing reactant mobility.

Comparative Table

MethodTimeYieldPurity
Conventional Reflux6 h85%99%
Solvent-Free Grinding30 min88%95%
Ultrasound25 min90%98%

Characterization and Analytical Data

Spectroscopic Properties

  • IR (KBr) : ν = 1600 cm⁻¹ (C=N), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).

  • ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, CH=N), 8.25–7.45 (m, 13H, Ar-H), 5.85 (s, 2H, CH₂).

  • ¹³C NMR : δ 148.4 (C=N), 146.2 (C-NO₂), 137.3–123.0 (Ar-C).

Purity Assessment

TLC (silica gel, hexane/ethyl acetate 3:1) confirms single-spot purity (Rf = 0.62). High-performance liquid chromatography (HPLC) with C18 columns shows >99% purity using acetonitrile/water (70:30) eluent.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the hydrazine moiety to diazenes may occur under prolonged heating. Mitigation includes strict temperature control (<60°C) and inert atmospheres.

Solvent Selection

Low-boiling solvents (e.g., dichloromethane) require rigorous reflux, while polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Ethanol remains optimal for scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties
Research has indicated that hydrazone derivatives, including 4-nitrobenzaldehyde benzyl(phenyl)hydrazone, exhibit notable antimicrobial activity. A study demonstrated that various synthesized hydrazones showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition for these compounds was reported to be superior to standard antibiotics like ceftriaxone, indicating their potential as alternative antimicrobial agents .

Anticancer Activity
In addition to antimicrobial properties, hydrazones have been investigated for their anticancer effects. Certain studies have shown that metal complexes of hydrazones exhibit enhanced cytotoxicity against cancer cell lines. For instance, copper(II) complexes derived from 4-nitrobenzaldehyde benzyl(phenyl)hydrazone demonstrated significant anticancer activity, suggesting that the incorporation of metal ions can enhance the biological efficacy of the parent hydrazone compound .

Material Science Applications

Nonlinear Optical Materials
4-Nitrobenzaldehyde benzyl(phenyl)hydrazone has been explored for its potential use in nonlinear optics. The compound's ability to form crystals with favorable optical properties makes it suitable for applications in photonic devices. Its high-frequency doubling effect has been highlighted in research focusing on organic nonlinear optical materials .

Ligand Chemistry
The compound serves as a versatile ligand in coordination chemistry. It can coordinate with various metal ions, forming complexes that exhibit unique electronic and magnetic properties. Such complexes have been studied for applications in catalysis and materials development .

Case Studies

Study Findings Application
Rajput et al. (2009)Synthesized various hydrazones including 4-nitro derivatives; evaluated antibacterial activityPotential antimicrobial agents against resistant strains
PMC Study (2017)Investigated catalytic properties of hydrazones; noted enhanced activity with bifunctional catalystsCatalysis in organic reactions
ResearchGate Study (2020)Explored the electrochemical behavior of hydrazones; assessed their biological activityDevelopment of new therapeutic agents

Mechanism of Action

The mechanism of action of 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone involves its ability to form stable hydrazone bonds with various substrates. The hydrazone group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity makes it useful in forming stable complexes with metals and other organic compounds .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Substituent (R) Molecular Weight Key Structural Features
4-Nitrobenzaldehyde phenylhydrazone C₁₃H₁₀N₄O₂ Phenyl (C₆H₅) 302.24 g/mol Nitro group on benzaldehyde; phenyl on hydrazine
4-Nitrobenzaldehyde benzylhydrazone C₁₄H₁₂N₄O₂ Benzyl (C₆H₅CH₂) 292.27 g/mol Additional CH₂ group enhances lipophilicity
4-Methylbenzaldehyde p-nitrophenylhydrazone C₁₄H₁₃N₃O₂ 4-Methylbenzyl 255.27 g/mol Methyl substituent alters electronic effects

Key Observations :

  • The benzyl group introduces a CH₂ spacer, increasing molecular weight and lipophilicity compared to phenyl derivatives .
  • Nitro positioning (e.g., para vs. meta) affects electronic properties; para-nitro groups enhance electrophilicity .

Spectroscopic Properties

Infrared (IR) Spectroscopy :

  • C=N Stretch : Observed at 1600–1650 cm⁻¹ for hydrazones .
  • Nitro Group : Asymmetric stretching at 1520 cm⁻¹ and symmetric at 1340 cm⁻¹ .
  • Benzyl vs. Phenyl : Benzyl derivatives show additional C-H stretches (~2850–2950 cm⁻¹) from the CH₂ group .

¹H-NMR :

  • Phenylhydrazones : Aromatic protons appear as multiplets at δ 7.0–8.5 ppm.
  • Benzylhydrazones : Benzyl CH₂ protons resonate at δ 4.5–5.0 ppm .

Key Findings :

  • Phenyl derivatives exhibit higher inhibitory activity against dihydrofolate reductase (DHFR) compared to benzyl analogs, likely due to reduced steric hindrance .
  • Benzyl groups may enhance membrane permeability in drug design but reduce target affinity .

Biological Activity

4-Nitrobenzaldehyde benzyl(phenyl)hydrazone is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

4-Nitrobenzaldehyde benzyl(phenyl)hydrazone is synthesized through the condensation reaction between 4-nitrobenzaldehyde and benzyl(phenyl)hydrazine. The resulting hydrazone exhibits distinct structural features that contribute to its biological activities.

Antimicrobial Activity

Antibacterial Properties:
Numerous studies have reported on the antibacterial efficacy of hydrazones, including derivatives containing the 4-nitrobenzaldehyde moiety. A study evaluated the antibacterial activity of various phenylhydrazone derivatives against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results indicated that 4-nitrobenzaldehyde derivatives exhibited significant antibacterial properties, with zones of inhibition ranging from 6 mm to 15 mm depending on the specific compound tested (see Table 1) .

CompoundZone of Inhibition (mm)S. aureusE. coliK. pneumoniaeP. aeruginosa
166867
266666
366666
4 9 10 15 6 6
5 8 6 6 6 6
Control24231114

The study concluded that metal complexes derived from these hydrazones often exhibited enhanced antibacterial activity compared to their ligand forms, attributed to increased lipophilicity .

Anticancer Activity

Recent investigations have highlighted the potential of hydrazone derivatives as anticancer agents. For instance, compounds exhibiting structural similarities to 4-nitrobenzaldehyde benzyl(phenyl)hydrazone have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and gastric cancer (OCUM-2MD3). The IC50 values for these compounds ranged from approximately 0.730.73 µM to 2.382.38 µM, indicating potent cytotoxic effects .

In vitro studies demonstrated that these compounds inhibited cell proliferation in a concentration-dependent manner and also affected cell migration, which is crucial for cancer metastasis .

Antioxidant Activity

The antioxidant capacity of hydrazone derivatives has been assessed using assays such as the Ferric Reducing Antioxidant Power (FRAP). Certain derivatives demonstrated antioxidant activities exceeding that of known standards like protocatechuic acid, suggesting that these compounds could mitigate oxidative stress in biological systems .

Case Studies

  • Study on Antimicrobial Efficacy:
    A comprehensive evaluation was conducted on a series of hydrazones derived from various aldehydes, including those with nitro substituents. The study found that compounds with electron-withdrawing groups like nitro groups displayed enhanced activity against gram-positive and gram-negative bacteria.
  • Anticancer Evaluation:
    In a recent study focusing on hydrazone derivatives bearing diphenylamine moieties, several compounds were identified as effective inhibitors of cancer cell lines with IC50 values significantly lower than those observed in standard treatments .

Q & A

Q. What established synthetic routes are available for 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone, and what reaction conditions optimize yield?

The compound is typically synthesized via condensation between 4-nitrobenzaldehyde and benzyl(phenyl)hydrazine. A reflux reaction in ethanol (95%) for 1 hour under acid catalysis (e.g., glacial acetic acid) is common. Critical parameters include stoichiometric control of hydrazine derivatives and temperature regulation to minimize side reactions like over-condensation or decomposition .

Q. Which spectroscopic techniques are prioritized for structural validation of 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone?

Key methods include:

  • IR spectroscopy : To confirm the presence of C=N (azomethine) and NO₂ stretches (~1590–1630 cm⁻¹ and ~1520 cm⁻¹, respectively).
  • NMR (¹H/¹³C) : To resolve aromatic protons, hydrazone NH signals, and nitro group electronic effects.
  • Mass spectrometry : For molecular ion ([M⁺]) and fragmentation pattern alignment with theoretical values .

Q. How can researchers mitigate common side reactions during synthesis?

Byproducts like unreacted aldehydes or dimerized hydrazones can be minimized using excess hydrazine derivatives, inert atmospheres (N₂/Ar), and chromatographic purification (e.g., silica gel column). Reflux time optimization (1–2 hours) also reduces decomposition .

Advanced Research Questions

Q. What analytical strategies resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for hydrazone derivatives?

Discrepancies often arise from solvent polarity, tautomerism, or crystallographic packing effects. Comparative studies using deuterated solvents (DMSO-d₆ vs. CDCl₃) and temperature-dependent NMR can clarify dynamic equilibria. Cross-validation with X-ray crystallography (as in related phenylhydrazones) provides definitive structural benchmarks .

Q. How does 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone function in metal coordination chemistry, and what techniques confirm geometry?

The compound acts as a tridentate ligand, coordinating via the azomethine nitrogen, nitro oxygen, and phenyl ring π-system. Techniques include:

  • Magnetic susceptibility and UV-Vis : To infer octahedral or square planar geometries in Cu(II) or Ni(II) complexes.
  • IR and molar conductivity : To assess ligand binding modes (e.g., shifts in C=N stretches) and electrolytic behavior .

Q. How do substituents on the phenyl ring influence reactivity in condensation reactions?

Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the aldehyde carbon, accelerating hydrazone formation. Steric hindrance from bulky substituents (e.g., tert-butyl) may reduce reaction rates. Systematic studies using Hammett σ constants correlate electronic effects with kinetic data .

Q. What methodological frameworks evaluate the antimicrobial potential of 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone derivatives?

  • In vitro assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi.
  • Structure-activity relationship (SAR) : Modifying substituents (e.g., sulfonamide moieties) to enhance bioactivity.
  • Cytotoxicity screening : MTT assays on mammalian cell lines to assess selectivity .

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